

Merocyanine 540: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MEROCYANINE 540**

Cat. No.: **B6162242**

[Get Quote](#)

An in-depth exploration of the chemical structure, photophysical properties, and multifaceted applications of **Merocyanine 540** (MC540), a versatile fluorescent probe and potent photosensitizer.

Core Chemical Identity

Merocyanine 540 is an anionic polymethine dye characterized by a complex molecular architecture. Its structure features a benzoxazole heterocycle linked to a thiobarbituric acid derivative through a conjugated polyene chain. This extended π -electron system is fundamental to its unique photophysical properties.

Chemical Structure:

- Molecular Formula: $C_{26}H_{32}N_3NaO_6S_2$ [1]
- IUPAC Name: sodium 3-[2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate [1]
- SMILES String: [Na+].CCCCN1C(=O)C(=C\|C=C\|C=C2\Oc3cccc3N2CCCS([O-])\|C(=O)N(CCCC)C1=S [2]
- Molecular Weight: 569.67 g/mol [2]

- CAS Number: 62796-23-0[\[2\]](#)

Physicochemical and Photophysical Properties

The utility of **Merocyanine 540** in various research and clinical applications stems from its distinct physicochemical and photophysical characteristics. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties

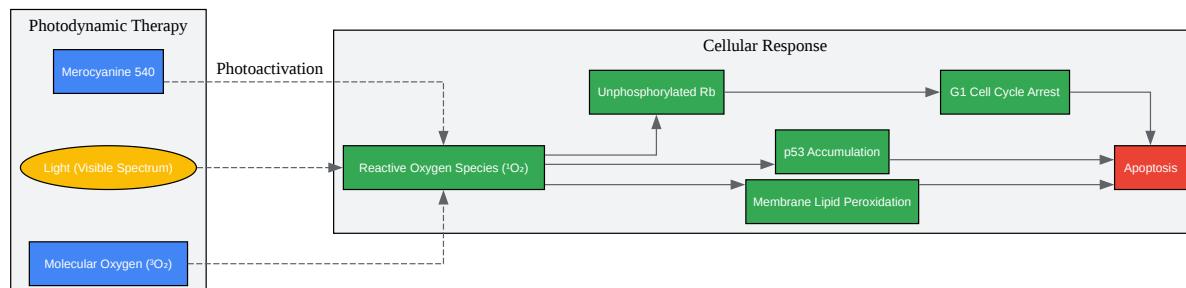
Property	Value	Reference
Appearance	Solid	[2]
Melting Point	285 °C (decomposes)	[2]
Solubility	Soluble in water, ethanol, and DMSO.	[3]

Table 2: Photophysical Properties

Parameter	Value	Conditions	Reference
Absorption Maximum (λ_{max})	555 nm	In methanol	[2]
Molar Extinction Coefficient	$138,000 \text{ cm}^{-1}\text{M}^{-1}$	At 560.2 nm	
Emission Maximum (λ_{em})	578 nm	In methanol	[2]
Fluorescence Quantum Yield (Φ_f)	0.16 - 0.39	In ethanol	
Excitation Wavelength (for fluorescence)	555 nm	In methanol	[2]

Mechanism of Action as a Photosensitizer

Merocyanine 540's primary mechanism of action in a biological context, particularly in photodynamic therapy (PDT), revolves around its ability to generate reactive oxygen species (ROS) upon photoactivation. The process initiates with the absorption of light by the MC540 molecule, leading to its excitation from the ground state to a short-lived singlet excited state. While some of this energy is dissipated through fluorescence, a portion undergoes intersystem crossing to a longer-lived triplet excited state. This triplet state MC540 can then transfer its energy to molecular oxygen ($^3\text{O}_2$), generating highly reactive singlet oxygen ($^1\text{O}_2$), a potent cytotoxic agent.


The photodynamic action of **Merocyanine 540** primarily targets cellular membranes. Its lipophilic nature facilitates its incorporation into the lipid bilayer, where the generation of singlet oxygen leads to lipid peroxidation, membrane damage, and ultimately, cell death.

Signaling Pathways in Phototoxicity

The cellular response to **Merocyanine 540**-mediated photodynamic therapy is complex and involves the activation of multiple signaling pathways, primarily culminating in apoptosis (programmed cell death).

Upon photoactivation, the generated ROS induce oxidative stress, which triggers a cascade of intracellular events. One of the key pathways implicated involves the tumor suppressor protein p53 and the retinoblastoma (Rb) protein. Studies have shown that MC540-induced apoptosis can be associated with the accumulation of nuclear p53 and the overexpression of unphosphorylated Rb, which can lead to G1 cell cycle arrest.^[3]

The process of apoptosis is a highly regulated and involves a series of well-defined steps. **Merocyanine 540**'s ability to disrupt membrane lipid organization makes it a useful tool for detecting early apoptotic events. In apoptotic cells, the plasma membrane becomes more disordered, leading to increased binding of MC540 and enhanced fluorescence.^[4] This change often correlates with the externalization of phosphatidylserine, another hallmark of early apoptosis.

[Click to download full resolution via product page](#)

Caption: Signaling cascade of **Merocyanine 540**-mediated photodynamic therapy leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Merocyanine 540**.

Live Cell Staining for Membrane Integrity and Potential

This protocol outlines the general procedure for staining live cells with **Merocyanine 540** to assess membrane integrity and changes in membrane potential.

Materials:

- **Merocyanine 540** stock solution (1 mg/mL in 50% ethanol-water, stored in the dark at 4°C).
- Phosphate-buffered saline (PBS).
- Cell culture medium appropriate for the cell line.
- Live cells in suspension or adhered to a culture dish.

- Fluorescence microscope or flow cytometer.

Procedure:

- Cell Preparation:

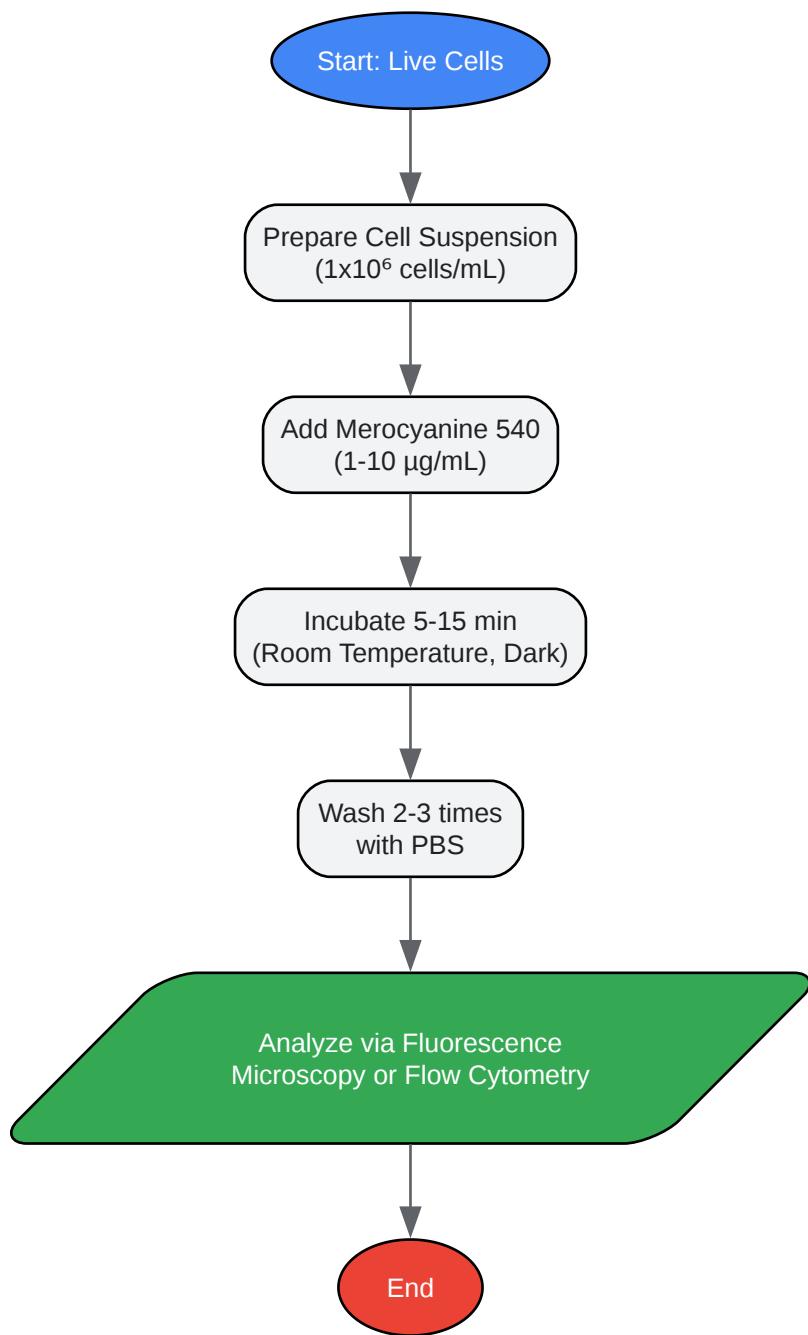
- For adherent cells, grow cells on coverslips or in imaging dishes to the desired confluence.
 - For suspension cells, harvest cells and wash once with PBS. Resuspend in PBS or an appropriate buffer at a concentration of 1×10^6 cells/mL.

- Staining:

- Dilute the **Merocyanine 540** stock solution in PBS or cell culture medium to a final working concentration of 1-10 $\mu\text{g}/\text{mL}$. The optimal concentration may vary depending on the cell type and experimental conditions.

- Add the MC540 staining solution to the cells.

- Incubate for 5-15 minutes at room temperature, protected from light.


- Washing:

- For adherent cells, gently wash the cells two to three times with warm PBS.

- For suspension cells, centrifuge the cells at a low speed (e.g., $300 \times g$) for 5 minutes, discard the supernatant, and resuspend in fresh PBS. Repeat the wash step twice.

- Imaging/Analysis:

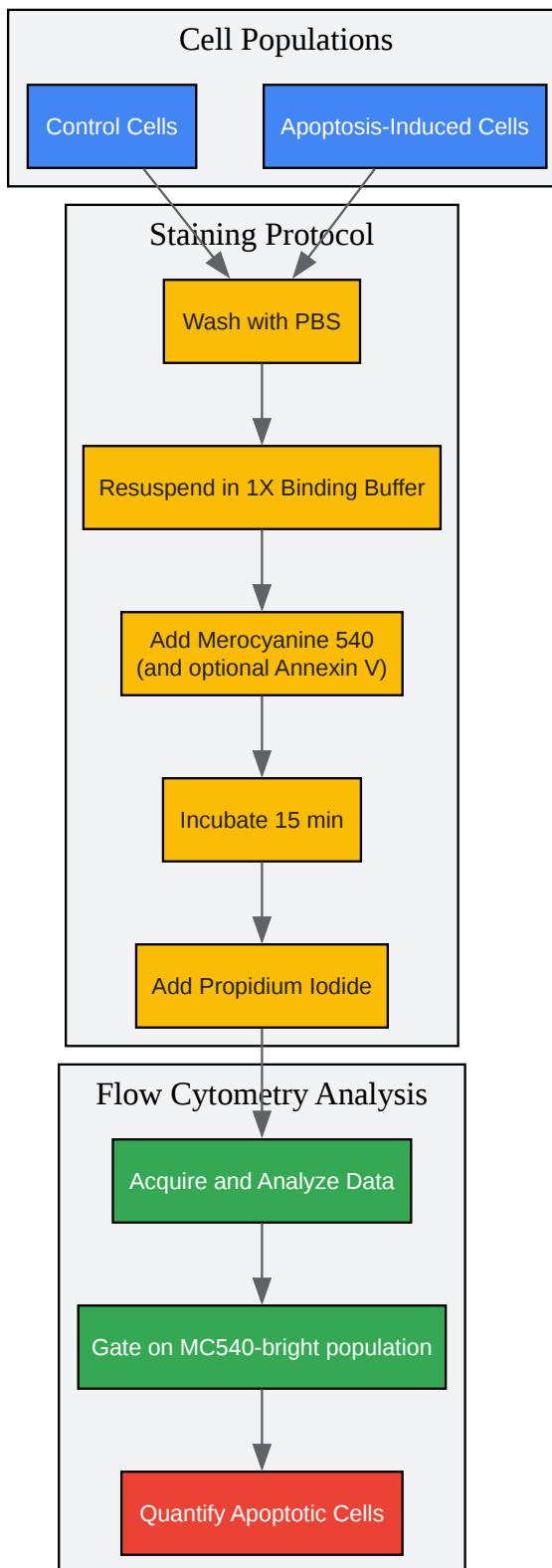
- Immediately analyze the stained cells using a fluorescence microscope (excitation ~ 560 nm, emission ~ 580 nm) or a flow cytometer with appropriate laser and filter settings.

[Click to download full resolution via product page](#)

Caption: Workflow for live cell staining with **Merocyanine 540**.

Apoptosis Detection by Flow Cytometry

This protocol details the use of **Merocyanine 540** for the detection of apoptotic cells using flow cytometry.


Materials:

- **Merocyanine 540** stock solution (as above).
- Annexin V-FITC and Propidium Iodide (PI) for dual staining (optional).
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).
- Cells induced to undergo apoptosis and control (uninduced) cells.
- Flow cytometer.

Procedure:

- Cell Preparation:
 - Induce apoptosis in the desired cell population using a suitable method (e.g., treatment with staurosporine, UV irradiation).
 - Harvest both treated and control cells and wash once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of **Merocyanine 540** working solution (typically 10 μ g/mL in 1X Binding Buffer) to 100 μ L of the cell suspension.
 - (Optional for dual staining) Add 5 μ L of Annexin V-FITC.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- PI Staining (for late apoptosis/necrosis):
 - Add 10 μ L of Propidium Iodide (20 μ g/mL) to the cell suspension.
- Analysis:

- Analyze the cells immediately by flow cytometry. MC540 fluorescence is typically detected in the PE or a similar channel.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for apoptosis detection using **Merocyanine 540** and flow cytometry.

Phototoxicity Assay

This protocol provides a general framework for assessing the phototoxic potential of **Merocyanine 540**.

Materials:

- **Merocyanine 540.**
- Appropriate cancer cell line.
- Cell culture medium and supplements.
- 96-well plates.
- A light source with a visible light spectrum (e.g., a lamp with appropriate filters).
- Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).

Procedure:

- Cell Seeding:
 - Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
 - Incubate overnight to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of **Merocyanine 540** in cell culture medium.
 - Replace the medium in the wells with the MC540-containing medium. Include control wells with medium only.

- Incubate for a predetermined time (e.g., 4-24 hours) to allow for dye uptake.
- Photoactivation:
 - Expose the plate to a defined dose of visible light. A parallel plate should be kept in the dark as a control for dark toxicity.
- Post-Incubation:
 - After irradiation, replace the medium with fresh medium and incubate for a further 24-48 hours.
- Viability Assessment:
 - Perform a cell viability assay according to the manufacturer's instructions.
 - Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of MC540 that inhibits cell growth by 50%).

Cytotoxicity and Therapeutic Potential

Merocyanine 540 exhibits selective cytotoxicity towards certain cancer cells, particularly leukemic and lymphoma cells, upon photoactivation.^[1] This selectivity is attributed to differences in membrane properties between normal and malignant cells.

Table 3: Reported Cytotoxic Concentrations of Merocyanine 540

Cell Line	Treatment Conditions	Cytotoxic Concentration	Reference
HL-60 (Acute Promyelocytic Leukemia)	50,000 lx white light	≥ 20 µg/mL for significant cell destruction	[1][2]
Reh (Acute Lymphoblastic Leukemia)	50,000 lx white light	≥ 10 µg/mL for significant cell destruction	[1][2]
Various Colorectal Carcinoma Cell Lines	With white light	Poorly differentiated cells are more sensitive	[3]

The photodynamic efficacy of **Merocyanine 540** has positioned it as a promising agent for photodynamic therapy, particularly for the ex vivo purging of autologous bone marrow grafts from contaminating tumor cells.[\[1\]](#) Further research is ongoing to explore its potential in treating various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of the cytotoxic effects of merocyanine-540 on leukemic cells and normal human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Photodynamic anticancer agent merocyanine540 inhibits cell growth by apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. Versatility of merocyanine 540 for the flow cytometric detection of apoptosis in human and murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Merocyanine 540: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b6162242#merocyanine-540-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com